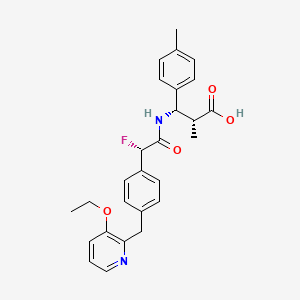
Keap1-Nrf2-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Keap1-Nrf2-IN-18 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research and oxidative stress management due to its ability to modulate the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative and electrophilic stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-18 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include bromoacetonitrile, potassium carbonate, and various protecting groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Keap1-Nrf2-IN-18 primarily undergoes substitution reactions during its synthesis. These reactions involve the replacement of one functional group with another, facilitated by reagents such as bromoacetonitrile and potassium carbonate .
Common Reagents and Conditions
Bromoacetonitrile: Used for introducing nitrile groups.
Potassium Carbonate: Acts as a base in substitution reactions.
Protecting Groups: Used to protect reactive functional groups during intermediate steps.
Major Products
The major product of these reactions is the final this compound compound, characterized by its ability to inhibit the Keap1-Nrf2 interaction .
Scientific Research Applications
Keap1-Nrf2-IN-18 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and to develop new inhibitors.
Biology: Helps in understanding the role of the Keap1-Nrf2 pathway in cellular defense mechanisms.
Medicine: Potential therapeutic agent for diseases related to oxidative stress, such as cancer, neurodegenerative diseases, and inflammatory conditions
Industry: Could be used in the development of new drugs targeting oxidative stress-related diseases.
Mechanism of Action
Keap1-Nrf2-IN-18 exerts its effects by binding to the Kelch domain of Keap1, thereby preventing the ubiquitination and subsequent degradation of Nrf2. This leads to the accumulation of Nrf2 in the nucleus, where it activates the transcription of genes involved in antioxidant responses and detoxification processes .
Comparison with Similar Compounds
Similar Compounds
Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein-Protein Interaction Inhibitors: These compounds also inhibit the Keap1-Nrf2 interaction but bind to Keap1 in a different conformation.
Bivalent Inhibitors of the BTB E3 Ligase Keap1: These compounds enable instant Nrf2 activation by binding to Keap1 in a bivalent manner.
Uniqueness
Keap1-Nrf2-IN-18 is unique due to its specific binding mode and high affinity for the Keap1 protein, making it a potent inhibitor of the Keap1-Nrf2 interaction. This specificity and potency make it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C27H29FN2O4 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2R,3S)-3-[[(2S)-2-[4-[(3-ethoxypyridin-2-yl)methyl]phenyl]-2-fluoroacetyl]amino]-2-methyl-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C27H29FN2O4/c1-4-34-23-6-5-15-29-22(23)16-19-9-13-20(14-10-19)24(28)26(31)30-25(18(3)27(32)33)21-11-7-17(2)8-12-21/h5-15,18,24-25H,4,16H2,1-3H3,(H,30,31)(H,32,33)/t18-,24+,25+/m1/s1 |
InChI Key |
BFXQKBUFKIVUSI-YWWLGCSWSA-N |
Isomeric SMILES |
CCOC1=C(N=CC=C1)CC2=CC=C(C=C2)[C@@H](C(=O)N[C@H](C3=CC=C(C=C3)C)[C@@H](C)C(=O)O)F |
Canonical SMILES |
CCOC1=C(N=CC=C1)CC2=CC=C(C=C2)C(C(=O)NC(C3=CC=C(C=C3)C)C(C)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


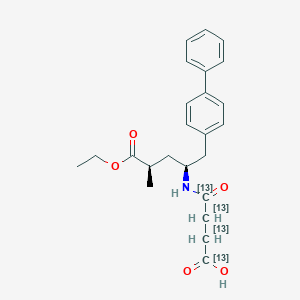
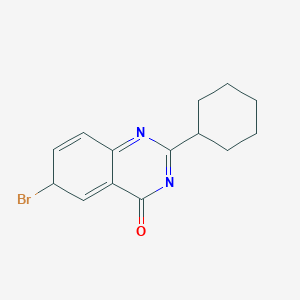
![N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide](/img/structure/B12362331.png)
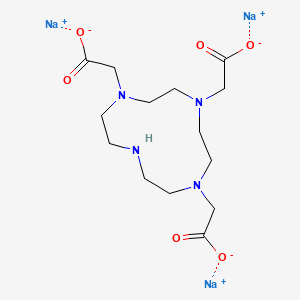
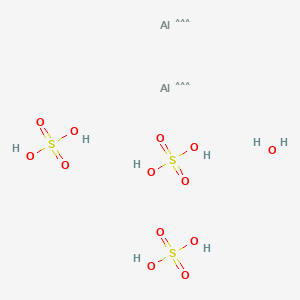
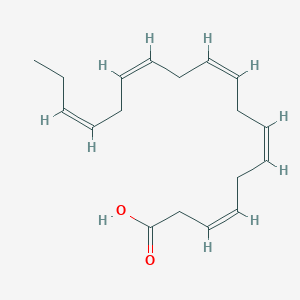
![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)
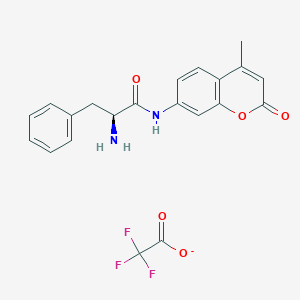
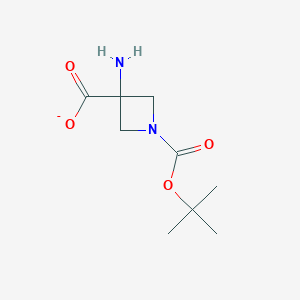
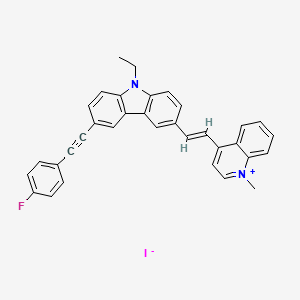
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
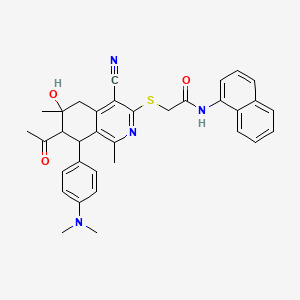
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)
